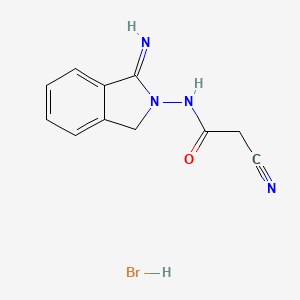

2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide

Description

2-Cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide is a hydrobromide salt derivative featuring a cyanoacetamide core linked to an iminoisoindoline moiety. This compound is structurally characterized by:

- A cyano group (–CN) at the α-position of the acetamide backbone, enhancing electrophilic reactivity.

- A hydrobromide counterion, improving solubility in polar solvents.

Properties

IUPAC Name |

2-cyano-N-(3-imino-1H-isoindol-2-yl)acetamide;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O.BrH/c12-6-5-10(16)14-15-7-8-3-1-2-4-9(8)11(15)13;/h1-4,13H,5,7H2,(H,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZDCYXPNUWPDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1NC(=O)CC#N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for cyanoacetamides often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents can be tailored to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide can undergo various types of chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, ketones, and various nucleophiles. Reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reactions .

Major Products Formed

The major products formed from these reactions are typically heterocyclic compounds, such as thiophenes, pyrazoles, and pyridines, which have significant biological and pharmacological activities .

Scientific Research Applications

2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide involves its interaction with various molecular targets and pathways. The cyano and carbonyl functional groups enable the compound to form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., –Cl, –CN) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Aromatic systems (e.g., indole, isoindoline) improve binding to biological targets via π-π stacking .

- Hydrobromide salt improves aqueous solubility compared to neutral analogs (e.g., cymoxanil) .

Biological Activity: Cymoxanil’s methoxyimino group confers systemic fungicidal action, while the hydrobromide derivative’s iminoisoindoline may target kinases . Indole-containing analogs (e.g., compound 5 in ) exhibit anticancer activity via DNA intercalation .

Research Findings and Data Gaps

Synthetic Routes: The hydrobromide derivative may be synthesized via HATU-mediated coupling of cyanoacetic acid with iminoisoindoline, followed by salt formation with HBr (analogous to methods in ) . Purity can be confirmed via HPLC-UV and ESI-MS, as demonstrated for similar compounds .

Toxicity and Safety :

- Unlike cymoxanil (LD50 = 1100 mg/kg in rats), toxicity data for the hydrobromide derivative are unavailable, though hydrobromide salts generally exhibit moderate toxicity .

Computational Insights :

- DFT studies (as in ) predict strong hydrogen bonding between the hydrobromide ion and the acetamide carbonyl, stabilizing the crystal lattice .

Biological Activity

2-Cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a cyano group and an iminoisoindoline moiety. The chemical formula is , and it has a molecular weight of approximately 284.12 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related compounds has shown promising inhibitory efficacy against various bacteria and fungi, suggesting that this class of compounds could be developed into effective antimicrobial agents .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory potential of related compounds have demonstrated their ability to modulate cytokine production. In vitro assays have shown that these compounds can significantly reduce the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures when administered at non-cytotoxic concentrations . This suggests a potential for therapeutic applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies have indicated that it may interact with key enzymes involved in inflammatory pathways, such as COX-2 and iNOS . This interaction could lead to a decrease in the production of inflammatory mediators, providing a basis for its use in anti-inflammatory therapies.

Study 1: In Vitro Cytokine Modulation

In a study investigating the effects of related compounds on macrophage cultures, it was found that treatment with varying concentrations (6.25 µM to 100 µM) resulted in a dose-dependent reduction in nitric oxide production and cytokine release. The most significant reductions were observed at concentrations of 50 µM and higher, indicating strong anti-inflammatory potential .

Study 2: Antimicrobial Efficacy

Another relevant study evaluated the antimicrobial activity of similar derivatives against common pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.